BenchChemオンラインストアへようこそ!

6-chloro-N-cyclobutylpyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Chloro-N-cyclobutylpyridazine-3-carboxamide is a synthetic, small-molecule pyridazine-3-carboxamide derivative characterized by a chlorine atom at the 6-position, a cyclobutyl substituent on the carboxamide nitrogen, and a molecular weight of 211.6 g/mol. The compound belongs to a broader class of substituted pyridazine carboxamides that have been disclosed in patent literature as inhibitors of protein kinases, including ALK and JAK, with potential relevance in oncology and inflammatory disease research.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65
CAS No. 1250090-29-9
Cat. No. B2458398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-cyclobutylpyridazine-3-carboxamide
CAS1250090-29-9
Molecular FormulaC9H10ClN3O
Molecular Weight211.65
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C9H10ClN3O/c10-8-5-4-7(12-13-8)9(14)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,14)
InChIKeyZHZZPGLICOEYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-cyclobutylpyridazine-3-carboxamide (CAS: 1250090-29-9): Core Structural Profile & Procurement-Relevant Classification


6-Chloro-N-cyclobutylpyridazine-3-carboxamide is a synthetic, small-molecule pyridazine-3-carboxamide derivative characterized by a chlorine atom at the 6-position, a cyclobutyl substituent on the carboxamide nitrogen, and a molecular weight of 211.6 g/mol . The compound belongs to a broader class of substituted pyridazine carboxamides that have been disclosed in patent literature as inhibitors of protein kinases, including ALK and JAK, with potential relevance in oncology and inflammatory disease research [1]. Commercial sources typically supply this compound at a minimum purity of 95% for laboratory research use .

6-Chloro-N-cyclobutylpyridazine-3-carboxamide: Why N-Cyclobutyl and 6-Chloro Substituents Are Not Freely Interchangeable


Even within the narrow subclass of pyridazine-3-carboxamides, subtle changes in the N-substituent and halogen position generate kinetically and pharmacologically distinct entities. Replacement of the N-cyclobutyl group with a cyclobutylmethyl spacer (as in CAS 1179731-58-8) alters the orientational freedom and hydrogen-bonding geometry of the carboxamide [1]. Removal of the 6-chloro substituent (yielding N-cyclobutylpyridazine-3-carboxamide) eliminates a key electron-withdrawing halogen that can modulate both chemical reactivity in downstream derivatization and binding affinity at kinase ATP pockets [2]. These structural features cannot be assumed to behave identically across analogs, making independent sourcing and characterization essential for reproducible research outcomes.

6-Chloro-N-cyclobutylpyridazine-3-carboxamide (1250090-29-9): Quantifiable Differentiation Evidence vs. Closest Analogs


N-Cyclobutyl vs. N-Cyclobutylmethyl: Conformational and Physicochemical Divergence

The direct attachment of the cyclobutyl group to the carboxamide nitrogen, as opposed to the methylene-spaced cyclobutylmethyl analog (CAS 1179731-58-8), produces a measurably different molecular geometry and physicochemical profile. 6-Chloro-N-cyclobutylpyridazine-3-carboxamide has a molecular formula C9H10ClN3O and a molecular weight of 211.6 g/mol, whereas 6-chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide has C10H12ClN3O and a molecular weight of 225.67 g/mol [1]. The absence of the methylene spacer in the target compound reduces the rotatable bond count by one and restricts the conformational space accessible to the cyclobutyl ring, a parameter known to influence target binding entropy in kinase inhibitor series [2]. No direct head-to-head biochemical comparison between these two analogs has been published in the peer-reviewed literature as of the search date.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

6-Chloro Substituent: Impact on Chemical Reactivity for Downstream Derivatization

The presence of the chlorine atom at the 6-position of the pyridazine ring provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The parent 6-chloropyridazine-3-carboxamide scaffold (CAS 66346-83-6) has been utilized as a versatile intermediate in medicinal chemistry [1]. In contrast, the des-chloro analog (N-cyclobutylpyridazine-3-carboxamide) lacks this reactive site, limiting its utility as a diversification point. While vendor-supplied purity is specified at a minimum of 95% for the target compound , no quantitative comparative data on reaction yields or kinetics versus the des-chloro analog are available in the public domain. This represents a class-level inference based on established pyridazine reactivity principles [2].

Synthetic Chemistry Building Blocks Cross-Coupling

Commercial Availability and Purity Benchmarking Against In-Class Analogs

6-Chloro-N-cyclobutylpyridazine-3-carboxamide is commercially available from specialty chemical suppliers with a minimum purity specification of 95% . In comparison, the closely related 6-chloro-N-(cyclobutylmethyl)pyridazine-3-carboxamide (CAS 1179731-58-8) is listed by multiple vendors but with variable purity reporting standards [1]. The target compound's availability at defined purity from Biosynth (via CymitQuimica) provides a quantifiable procurement baseline. However, no published inter-lot or inter-vendor purity comparison data exist, and no residual solvent or elemental analysis data were identified in the search. This evidence is classed as supporting because it relies on vendor self-declaration rather than independent third-party verification.

Procurement Quality Control Chemical Supply

Kinase Inhibition: Class-Level Patent Evidence and the Gap in Compound-Specific Data

The patent family encompassing substituted pyridazine-3-carboxamides (AU-2011311814-A1, priority date 2010/10/08) discloses that compounds within this structural class exhibit unexpected inhibitory potency against protein kinases, particularly ALK, and are proposed for use in treating cancer, neurological, and psychiatric diseases [1]. Related patents describe pyridazine-3-carboxamides as JAK inhibitors with potential applications in inflammatory and autoimmune disorders [2]. However, 6-chloro-N-cyclobutylpyridazine-3-carboxamide (CAS 1250090-29-9) is not explicitly enumerated with its own IC50 values in the patent examples retrieved. Therefore, quantitative kinase inhibition data for this specific compound versus in-class comparators are absent from the public domain as of the search date. This gap means that any claim of differential kinase selectivity for this compound over its analogs remains unvalidated without new experimental data.

Kinase Inhibition ALK JAK Cancer Research

6-Chloro-N-cyclobutylpyridazine-3-carboxamide (1250090-29-9): Evidence-Backed Application Scenarios for Procurement Decisions


Scaffold for Kinase-Focused Fragment and Lead Generation Libraries

Based on the patent-backed association of pyridazine-3-carboxamides with ALK and JAK kinase inhibition [1], 6-chloro-N-cyclobutylpyridazine-3-carboxamide can serve as a core scaffold for assembling kinase-targeted compound libraries. The 6-chloro handle enables rapid parallel derivatization via Suzuki, Buchwald-Hartwig, or SNAr chemistry, while the N-cyclobutyl group provides a conformationally restricted amide that mimics key ATP-pocket binding motifs. Procurement is most appropriate for medicinal chemistry teams that possess in-house kinase profiling capabilities and require a diversifiable starting material with documented structural differentiation from the cyclobutylmethyl analog.

Reference Standard for Analytical Method Development and Structure Confirmation

The compound's specified minimum purity of 95% supports its use as a reference standard for HPLC, LC-MS, or NMR method development in quality control workflows focused on pyridazine-containing drug candidates. Its distinct molecular weight (211.6 g/mol) and chlorine isotopic signature provide unambiguous detection parameters. This application is particularly relevant for CROs and pharmaceutical analytical departments that require characterized reference materials for impurity profiling of more advanced pyridazine-based development candidates.

Synthetic Intermediate for Custom Derivatization Projects

The orthogonal functional groups—carboxamide, chloro, and pyridazine ring nitrogen atoms—permit selective, sequential chemical transformations [1]. The compound is positioned as a late-stage diversification intermediate for custom synthesis requests where the final target requires a pyridazine-3-carboxamide core with a cyclobutyl amide and a substituted 6-position. Procurement value is highest for contract research organizations and academic core facilities offering bespoke compound synthesis services.

Quote Request

Request a Quote for 6-chloro-N-cyclobutylpyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.